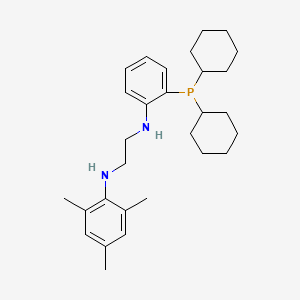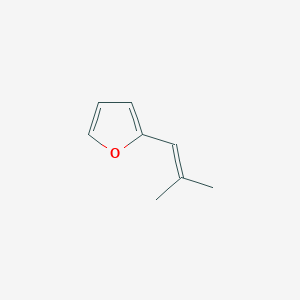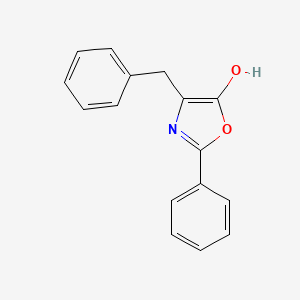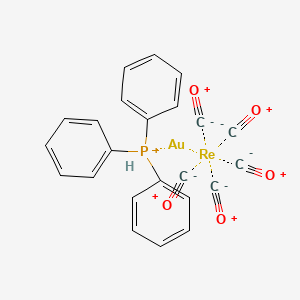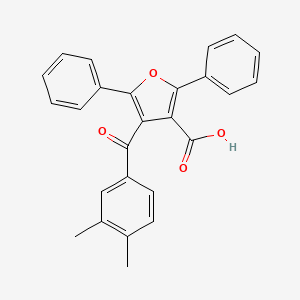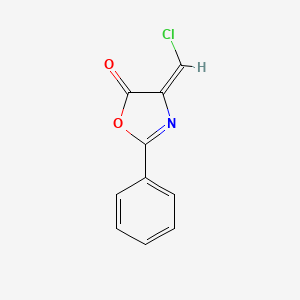
(E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one is a chemical compound known for its unique structure and reactivity It belongs to the class of oxazolones, which are heterocyclic compounds containing an oxazole ring fused with a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one typically involves the reaction of 2-phenyloxazol-5(4H)-one with chlorinating agents. One common method is the reaction with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the chloromethylene group can participate in addition reactions with electrophiles or nucleophiles.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with nitrile oxides or nitrile imines to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Electrophiles: Halogens, acids, and alkylating agents.
Solvents: Dichloromethane, chloroform, and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while cycloaddition reactions can produce fused heterocyclic compounds .
Scientific Research Applications
(E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it a valuable building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one involves its ability to react with various biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to modifications that can alter their function. This reactivity is exploited in medicinal chemistry to design drugs that target specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-phenyl-4-(chloromethylene)-5(4H)-oxazolone: This is a geometric isomer of (E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one with similar reactivity but different spatial arrangement.
4-(chloromethylene)-2-phenyloxazol-5(4H)-one: This compound lacks the (E) or (Z) designation and can exist as a mixture of isomers.
Uniqueness
This compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships in organic and medicinal chemistry.
Properties
Molecular Formula |
C10H6ClNO2 |
|---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
(4E)-4-(chloromethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H6ClNO2/c11-6-8-10(13)14-9(12-8)7-4-2-1-3-5-7/h1-6H/b8-6+ |
InChI Key |
FSFZBUCNVBXRQH-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/Cl)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CCl)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


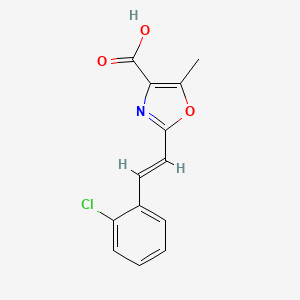

![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide](/img/structure/B12894440.png)
![Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)](/img/structure/B12894441.png)
![3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B12894450.png)
![{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12894452.png)
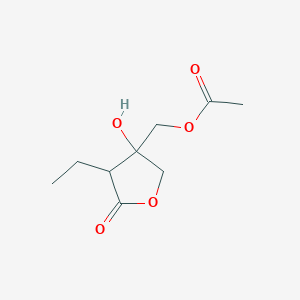
![3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12894479.png)
